(3S)-6,6-dimethoxy-3-methylhex-1-yne
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Overview
Description
(3S)-6,6-dimethoxy-3-methylhex-1-yne is an organic compound with a unique structure characterized by the presence of a triple bond (alkyne) and two methoxy groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-6,6-dimethoxy-3-methylhex-1-yne typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-methyl-1-butyne and methanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base like sodium hydride (NaH) to deprotonate the alkyne, followed by the addition of methanol to introduce the methoxy groups.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-6,6-dimethoxy-3-methylhex-1-yne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the alkyne to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3S)-6,6-dimethoxy-3-methylhex-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-6,6-dimethoxy-3-methylhex-1-yne involves its interaction with various molecular targets. The triple bond (alkyne) can participate in cycloaddition reactions, while the methoxy groups can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical entities with potential biological activity.
Comparison with Similar Compounds
Similar Compounds
(3S)-6,6-dimethoxy-3-methylhex-1-ene: Similar structure but with a double bond instead of a triple bond.
(3S)-6,6-dimethoxy-3-methylhexane: Similar structure but fully saturated.
(3S)-6,6-dimethoxy-3-methylhex-2-yne: Similar structure but with the triple bond at a different position.
Properties
CAS No. |
646994-41-4 |
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Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(3S)-6,6-dimethoxy-3-methylhex-1-yne |
InChI |
InChI=1S/C9H16O2/c1-5-8(2)6-7-9(10-3)11-4/h1,8-9H,6-7H2,2-4H3/t8-/m1/s1 |
InChI Key |
HFMQFGRWURNKOU-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H](CCC(OC)OC)C#C |
Canonical SMILES |
CC(CCC(OC)OC)C#C |
Origin of Product |
United States |
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